![molecular formula C12H16O2 B069866 5-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol CAS No. 165072-42-4](/img/structure/B69866.png)
5-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol is an organic compound with the molecular formula C12H16O2 It is a derivative of indan, a bicyclic hydrocarbon, and features a methoxy group (-OCH3) and two methyl groups (-CH3) attached to the indan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindan-1-one and isobutyraldehyde.
Grignard Reaction: The first step involves the formation of a Grignard reagent from isobutyraldehyde and magnesium in anhydrous ether. This Grignard reagent is then reacted with 5-methoxyindan-1-one to form the corresponding alcohol.
Reduction: The intermediate product is then subjected to reduction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the final product’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of more reduced derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more reduced alcohols or hydrocarbons.
Substitution: Formation of substituted indan derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylindan-1-ol: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
5-Methoxyindan-1-ol: Lacks the two methyl groups, which may affect its steric properties and reactivity.
2,2-Dimethyl-5-hydroxyindan-1-ol: Has a hydroxyl group instead of a methoxy group, which can influence its hydrogen bonding and solubility.
Uniqueness
5-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol is unique due to the presence of both the methoxy and dimethyl groups, which confer distinct steric and electronic properties
Eigenschaften
CAS-Nummer |
165072-42-4 |
---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
5-methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol |
InChI |
InChI=1S/C12H16O2/c1-12(2)7-8-6-9(14-3)4-5-10(8)11(12)13/h4-6,11,13H,7H2,1-3H3 |
InChI-Schlüssel |
LTZDOFUSNTZXAB-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C1O)C=CC(=C2)OC)C |
Kanonische SMILES |
CC1(CC2=C(C1O)C=CC(=C2)OC)C |
Synonyme |
2,3-DIHYDRO-2,2-DIMETHYL-5-METHOXY-1H-INDEN-1-OL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.